3-(ethoxymethyl)-1-ethyl-1H-pyrazole
Description
Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical Research
Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest from researchers due to their wide array of biological activities. globalresearchonline.netnih.gov These compounds are integral to the development of pharmaceuticals, with many approved drugs and clinical candidates featuring a pyrazole core. The versatility of the pyrazole scaffold allows for a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. globalresearchonline.net
The synthesis of pyrazole derivatives is well-established, with several classical and modern methods available to chemists. organic-chemistry.org Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines, as well as multi-component reactions that allow for the efficient construction of highly functionalized pyrazole rings. organic-chemistry.org This synthetic accessibility has further fueled the exploration of pyrazole derivatives in drug discovery and materials science.
The broad spectrum of biological activities exhibited by pyrazole-based compounds underscores their importance in medicinal chemistry. For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and functions as a selective COX-2 inhibitor. The ability to fine-tune the substituents on the pyrazole ring allows for the modulation of biological activity and the development of targeted therapies.
The Unique Structural Features of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole and its Research Relevance
The presence of the ether linkage in the ethoxymethyl group could potentially influence the compound's solubility, lipophilicity, and metabolic stability. These are critical parameters in drug design and development. Furthermore, the oxygen atom in the ether could act as a hydrogen bond acceptor, potentially influencing the molecule's interaction with biological targets.
Despite these intriguing structural features, a comprehensive investigation into the specific properties and potential applications of this compound is conspicuously absent from publicly available research. While general principles of pyrazole chemistry can be applied to hypothesize its reactivity and potential biological activity, concrete experimental data is lacking.
Scope and Objectives of Academic Inquiry into this compound
To date, the academic inquiry into this compound appears to be minimal to non-existent. A thorough search of scientific databases and chemical literature reveals no dedicated studies on its synthesis, characterization, or biological evaluation. The compound is not mentioned as a key intermediate in the synthesis of other molecules, nor is it included in large-scale screening libraries for drug discovery.
The lack of research on this specific compound presents a significant gap in the broader understanding of pyrazole chemistry. Future academic inquiry could focus on several key areas:
Development of a reliable and efficient synthetic route to produce this compound in sufficient quantities for further study.
Thorough characterization of the compound's physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry), melting point, and solubility.
Investigation of its potential biological activities through in vitro and in vivo screening assays, targeting a range of therapeutic areas where pyrazole derivatives have shown promise.
Computational studies to predict its molecular properties, potential biological targets, and to guide further experimental work.
Until such dedicated research is undertaken, this compound will remain an underexplored member of the vast pyrazole family, its potential contributions to science and medicine yet to be unlocked.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-10-6-5-8(9-10)7-11-4-2/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMNBZGRVNIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for 3-(ethoxymethyl)-1-ethyl-1H-pyrazole
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl and ethoxymethyl groups, as well as the protons on the pyrazole (B372694) ring. The ethyl group at the N1 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The ethoxymethyl group at the C3 position would show a singlet for the methylene bridge (-O-CH₂-pyrazole), a quartet for the methylene of the ethyl ether (-O-CH₂-CH₃), and a triplet for the terminal methyl group (-CH₃). The two protons on the pyrazole ring at positions 4 and 5 would appear as doublets, with their chemical shifts influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The pyrazole ring carbons (C3, C4, and C5) would resonate in the aromatic region, with their specific chemical shifts dictated by the substitution pattern. The carbon of the ethoxymethyl group attached to the pyrazole ring (C3-CH₂) would appear at a characteristic downfield shift due to the electronegative oxygen atom. The carbons of the N-ethyl and O-ethyl groups would be observed in the aliphatic region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the placement of the substituents on the pyrazole ring. For example, HMBC correlations would be expected between the N-ethyl protons and the C5 and C-N carbons of the pyrazole ring, and between the C3-methylene protons and the C3 and C4 carbons of the pyrazole ring.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyrazole) | ~6.0 - 6.5 | d | ~2-3 |
| H-5 (pyrazole) | ~7.2 - 7.6 | d | ~2-3 |
| N-CH₂ (ethyl) | ~4.0 - 4.3 | q | ~7 |
| N-CH₂-CH₃ (ethyl) | ~1.3 - 1.6 | t | ~7 |
| C3-CH₂ (ethoxymethyl) | ~4.5 - 4.8 | s | - |
| O-CH₂ (ethoxymethyl) | ~3.4 - 3.7 | q | ~7 |
| O-CH₂-CH₃ (ethoxymethyl) | ~1.1 - 1.4 | t | ~7 |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C3 (pyrazole) | ~150 - 155 |
| C4 (pyrazole) | ~105 - 110 |
| C5 (pyrazole) | ~135 - 140 |
| N-CH₂ (ethyl) | ~45 - 50 |
| N-CH₂-CH₃ (ethyl) | ~14 - 18 |
| C3-CH₂ (ethoxymethyl) | ~65 - 70 |
| O-CH₂ (ethoxymethyl) | ~60 - 65 |
| O-CH₂-CH₃ (ethoxymethyl) | ~15 - 20 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and ethoxymethyl groups would appear in the region of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are anticipated to be in the 1400-1600 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the ether linkage in the ethoxymethyl group would be a key diagnostic feature, typically observed between 1050 and 1150 cm⁻¹ researchgate.net. The in-plane and out-of-plane C-H bending vibrations of the substituted pyrazole ring would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum. The C-C and C-N stretching vibrations of the pyrazole ring would give rise to characteristic Raman signals.
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) |
| C-H (pyrazole ring) | Stretching | 3050 - 3150 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (pyrazole ring) | Stretching | 1400 - 1600 |
| C-O-C (ether) | Stretching | 1050 - 1150 |
| C-H (ring) | Bending (out-of-plane) | 800 - 900 |
Mass Spectrometry Techniques (High-Resolution MS, GC-MS) for Elemental Composition and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of its elemental formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of the relatively volatile this compound. The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for pyrazoles often involve the cleavage of the N-N bond and the loss of substituents. For this compound, characteristic fragment ions would likely arise from the loss of the ethyl group from the nitrogen atom, cleavage of the ethoxymethyl side chain, and fragmentation of the pyrazole ring itself. The loss of an ethoxy radical (•OCH₂CH₃) or an ethoxymethyl radical (•CH₂OCH₂CH₃) would be expected. The fragmentation of the pyrazole ring can lead to the formation of various smaller charged species. researchgate.net
| Ion | m/z (predicted) | Possible Fragmentation Pathway |
| [M]⁺ | 154 | Molecular ion |
| [M - CH₃]⁺ | 139 | Loss of a methyl radical from the ethyl group |
| [M - C₂H₅]⁺ | 125 | Loss of an ethyl radical from the nitrogen |
| [M - OCH₂CH₃]⁺ | 109 | Loss of an ethoxy radical |
| [M - CH₂OCH₂CH₃]⁺ | 81 | Loss of the ethoxymethyl radical |
X-ray Crystallography for Definitive Solid-State Structure Determination of this compound
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. The analysis would reveal the planarity of the pyrazole ring and the orientation of the ethyl and ethoxymethyl substituents relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal structure.
Chiroptical Spectroscopy (e.g., CD, ORD) if Chirality is Introduced in this compound Derivatives
The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity. However, if a chiral center were introduced into one of its derivatives, for example, by modifying the ethoxymethyl or ethyl group, then chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become relevant. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, known as CD and ORD spectra, are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral centers and study conformational changes in solution. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the specific enantiomer. nih.gov
Advanced Hyphenated Techniques for Characterization of this compound
Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex mixtures and pure compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For this compound, LC-MS could be employed for its analysis in various matrices. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be utilized to generate ions for mass analysis. LC-MS/MS, which involves tandem mass spectrometry, can provide even more detailed structural information through collision-induced dissociation of selected precursor ions. nih.govresearchgate.net
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is another powerful hyphenated technique where the eluent from a gas chromatograph is passed through an infrared spectrometer. This allows for the acquisition of an IR spectrum for each separated component, providing complementary information to GC-MS for functional group identification.
These hyphenated techniques are particularly valuable in metabolic studies, impurity profiling, and quality control applications where the identification and quantification of the target compound and related substances are required. asdlib.orgsaspublishers.comnih.gov
Computational Chemistry and Theoretical Investigations of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 3-(ethoxymethyl)-1-ethyl-1H-pyrazole
Quantum chemical calculations are fundamental to understanding the electronic makeup of this compound. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior. eurasianjournals.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial descriptor of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
Other important reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in classifying the molecule as a strong or marginal electrophile. The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for potential chemical reactions. researchgate.net
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Potential Energy Surfaces of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The ethoxymethyl and ethyl substituents on the pyrazole (B372694) ring introduce several rotatable bonds, leading to a complex conformational landscape.
Theoretical methods are employed to calculate the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. researchgate.net By identifying the minima on the PES, the most stable conformations of the molecule can be determined. These studies can reveal the preferred orientations of the ethoxymethyl and ethyl groups relative to the pyrazole ring. Understanding the conformational preferences is crucial as it can influence how the molecule interacts with other molecules. researchgate.net
Prediction and Validation of Spectroscopic Parameters for this compound
Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR): Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR and Raman spectra. researchgate.net These calculations help in assigning the vibrational modes to specific functional groups within the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to its absorption bands in the UV-visible spectrum. researchgate.net This provides insights into the electronic structure and chromophoric properties of the compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (pyrazole ring H) | 7.2 - 7.5 ppm |
| ¹³C NMR | Chemical Shift (pyrazole ring C) | 110 - 140 ppm |
| IR | C-O-C stretch | 1100 - 1150 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Mechanistic Insights into Reactions Involving this compound through Computational Modeling
Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics. For instance, if this pyrazole derivative were to undergo an electrophilic substitution reaction, computational modeling could identify the most likely site of attack on the pyrazole ring and determine the activation energy for the reaction. These theoretical insights can guide the design of synthetic routes and the prediction of reaction outcomes. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions of this compound in Non-Biological Systems
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net For this compound in a non-biological context, MD simulations can be used to investigate its interactions with solvents or other molecules in a mixture. These simulations can reveal information about solvation shells, diffusion coefficients, and the formation of intermolecular hydrogen bonds. eurasianjournals.com Understanding these interactions is crucial for predicting the compound's solubility, miscibility, and other physical properties in various media. The insights gained from MD simulations can be valuable in formulation science and materials science. mdpi.com
Density Functional Theory (DFT) Studies on Reactivity and Stability of this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT studies on this compound can provide a wealth of information about its reactivity and stability. As mentioned earlier, DFT calculations can be used to determine global reactivity descriptors like chemical hardness and electrophilicity. researchgate.net
Furthermore, DFT can be used to study the local reactivity of the molecule through Fukui functions or the dual descriptor. researchgate.net These local descriptors identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. For a substituted pyrazole like this compound, DFT can pinpoint the most reactive sites on the pyrazole ring and the substituents. This information is critical for predicting the regioselectivity of its reactions. bohrium.com DFT calculations also provide reliable estimates of the molecule's thermodynamic stability, which is essential for understanding its persistence and potential degradation pathways. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring in 3-(ethoxymethyl)-1-ethyl-1H-pyrazole
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is a key aspect of its chemistry. The presence of two adjacent nitrogen atoms influences the electron density distribution within the ring. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.orgnih.gov This is because the resonance structures that place a negative charge on this carbon are more stable than those that place it on C3 or C5.
For this compound, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are anticipated to occur predominantly at the C4 position. The ethyl group at the N1 position and the ethoxymethyl group at the C3 position are not expected to sterically hinder the approach of an electrophile to the C4 position.
Expected Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(ethoxymethyl)-1-ethyl-1H-pyrazole |
| Bromination | Br₂ in CH₂Cl₂ | 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole |
| Chlorination | Cl₂ in CCl₄ | 4-Chloro-3-(ethoxymethyl)-1-ethyl-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-Acyl-3-(ethoxymethyl)-1-ethyl-1H-pyrazole |
It is important to note that while these reactions are predicted based on the general reactivity of pyrazoles, the specific reaction conditions and yields for this compound have not been reported.
Nucleophilic Attack and Ring Opening/Closing Reactions Involving this compound
The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is uncommon and typically requires the presence of strongly electron-withdrawing groups on the ring. In the case of this compound, the substituents are not strongly deactivating, making nucleophilic attack on the ring itself unlikely under standard conditions.
However, nucleophilic attack can be directed at the substituent groups. For instance, the ethoxymethyl group could potentially be a site for nucleophilic displacement, although this would likely require harsh conditions.
Ring-opening reactions of the pyrazole ring are also not facile and generally necessitate extreme conditions, such as strong bases or oxidizing agents. researchgate.net For N-substituted pyrazoles, ring opening can sometimes be achieved with strong bases, but this is not a common transformation. chemicalbook.com There is no specific information available regarding the propensity of this compound to undergo such reactions.
Functional Group Interconversions of the Ethoxymethyl and Ethyl Moieties of this compound
The ethoxymethyl and ethyl groups attached to the pyrazole ring offer potential sites for functional group interconversions.
The ethoxymethyl group could, in principle, be cleaved under acidic conditions to yield the corresponding 3-hydroxymethyl-1-ethyl-1H-pyrazole. This alcohol could then be further oxidized to an aldehyde or a carboxylic acid. The ether linkage could also potentially be cleaved by strong nucleophiles or under reductive conditions, although this would likely require forcing conditions.
The N-ethyl group is generally stable. N-dealkylation of pyrazoles is a challenging transformation and often requires specific reagents and conditions that are not broadly applicable. semanticscholar.org
Metal-Catalyzed Reactions Involving this compound as a Substrate or Ligand
In recent years, transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. nih.govscholaris.ca If this compound were to be halogenated at the C4 position (as described in section 5.1), the resulting 4-halo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole could serve as a substrate for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.netresearchgate.netresearchgate.net These reactions would allow for the introduction of a wide range of substituents at the C4 position.
Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands for transition metals. scholaris.ca The lone pair of electrons on the N2 nitrogen atom is available for coordination. Therefore, this compound could potentially form complexes with various metals, which might then exhibit catalytic activity in other reactions.
Oxidation and Reduction Chemistry of this compound
The pyrazole ring is generally stable towards oxidation. researchgate.net Strong oxidizing agents may lead to degradation of the molecule rather than selective oxidation of the ring. However, the side chains are more susceptible to oxidation. The ethoxymethyl group could potentially be oxidized at the methylene (B1212753) carbon adjacent to the ether oxygen, although this is not a typical reaction. More likely, if the ethoxymethyl group were first hydrolyzed to a hydroxymethyl group, this alcohol could be readily oxidized to an aldehyde or a carboxylic acid.
The pyrazole ring is also resistant to reduction. csic.es Catalytic hydrogenation under forcing conditions can reduce the pyrazole ring to a pyrazoline and then to a pyrazolidine. The substituents on this compound are not expected to significantly alter this general behavior.
Photochemical and Thermal Transformations of this compound
The photochemistry of pyrazoles has been studied, and they can undergo various transformations upon irradiation with UV light. nih.gov These can include isomerizations to other heterocyclic systems, such as imidazoles, or rearrangements. dntb.gov.ua However, the specific photochemical behavior of this compound has not been reported.
Thermally, pyrazoles are generally stable compounds. At high temperatures, rearrangements can occur. For example, N-substituted pyrazoles can undergo thermal rearrangement. nih.govuniovi.es In the case of this compound, it is conceivable that at elevated temperatures, rearrangement of the ethyl or ethoxymethyl groups could occur, or decomposition of the molecule might take place. Specific studies on the thermal stability and transformations of this compound are lacking.
Advanced Applications and Materials Science Prospects of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole Excluding Biological/clinical
3-(ethoxymethyl)-1-ethyl-1H-pyrazole as a Ligand in Coordination Chemistry and Catalysis
Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can chelate to metal ions. mdpi.com The N-unsubstituted nitrogen of a pyrazole ring can be easily deprotonated, allowing the resulting pyrazolate anion to bridge two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov In the case of this compound, the N1 position is substituted with an ethyl group, precluding its direct involvement in this type of bridging. However, the sp2-hybridized nitrogen atom at the N2 position remains a potent coordination site.
The ethoxymethyl substituent at the C3 position could also participate in coordination, potentially acting as a bidentate or even tridentate ligand in conjunction with the pyrazole nitrogen. This could lead to the formation of stable metal complexes with interesting catalytic properties. For instance, copper(II) complexes with pyrazole-based ligands have been shown to exhibit significant catalytic activity in the oxidation of catechol to o-quinone. mdpi.com It is plausible that complexes of this compound with transition metals like copper, nickel, or palladium could demonstrate catalytic efficacy in various organic transformations, such as oxidation reactions or cross-coupling reactions. researchgate.net The catalytic activities of such complexes would be influenced by the nature of the metal center, the solvent, and the counterion. mdpi.com
Protic pyrazole complexes, where an N-H group is present, have been shown to play a role in catalysis through metal-ligand cooperation. nih.gov While this compound lacks a protic pyrazole N-H, its derivatives could be designed to incorporate such features, expanding their catalytic potential.
Table 1: Examples of Catalytic Activity in Pyrazole-based Metal Complexes
| Pyrazole Ligand | Metal Ion | Reaction Catalyzed | Key Finding |
| Substituted Pyrazole Ligands (L1-L4) | Copper(II) | Oxidation of catechol to o-quinone | Catalytic activity depends on the ligand structure, counterion, and solvent. mdpi.com |
| Protic Pincer-type Pyrazole Ligand | Iron(II) | N-N bond cleavage of hydrazine (B178648) | The pyrazole N-H groups are crucial for the catalytic activity. nih.gov |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II) | Aerobic oxidation of phosphines | Demonstrates metal-ligand bifunctional catalysis. nih.gov |
This table presents data for related pyrazole compounds to illustrate the potential catalytic applications of metal complexes derived from this compound.
Integration of this compound into Polymeric Systems and Advanced Materials
The incorporation of pyrazole moieties into polymeric structures can impart desirable properties, such as thermal stability and proton conductivity. Copolymers of N-vinylpyrazole with other monomers like vinyl chloride and methyl methacrylate (B99206) have been synthesized through radical polymerization. researchgate.net These pyrazole-containing polymers can be used to create hybrid organic-inorganic composites, for instance, through sol-gel synthesis with tetraethoxysilane. researchgate.net Such materials have potential applications in the development of proton-conducting films. researchgate.net
While direct polymerization of this compound may not be straightforward without a polymerizable group, it could be functionalized to introduce such a group, for example, a vinyl or styryl substituent. This would allow for its integration into polymer backbones, potentially leading to materials with tailored optical or electrochemical properties. The ethoxymethyl group might also influence the solubility and processing characteristics of the resulting polymers.
Development of this compound Derivatives for Optoelectronic Applications
Pyrazole and its derivatives have attracted significant interest for their applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs). researchgate.net These compounds often exhibit excellent luminescent properties due to their extended conjugation and the electron-donating nature of the nitrogen atoms. researchgate.net Pyrazoline derivatives, a related class of compounds, are known to be highly fluorescent and can function as both hole-transporting and emissive layers in OLEDs. researchgate.net
Derivatives of this compound could be designed and synthesized for use as emitters or host materials in OLEDs. By introducing suitable chromophoric groups, it may be possible to tune the emission color and photoluminescence quantum yield. For example, pyrazoline-based materials have been developed that exhibit blue, sky-blue, and orange emissions. researchgate.net The synthesis of a novel heterocyclic compound containing pyrazole, coumarin, and acrylonitrile (B1666552) groups has been reported to have potential in optoelectronic applications, with an optical band gap that suggests semiconductor characteristics. researchgate.net
The thermal stability of pyrazole derivatives is a crucial factor for their use in OLEDs, and many have been shown to be stable at high temperatures, which is advantageous for device longevity. mdpi.com
Table 2: Photoluminescent Properties of Selected Pyrazole-Based Compounds
| Compound Class | Emission Color | Quantum Yield | Key Feature |
| Pyrazolone-based Azomethine Ligand Zn(II) Complexes | Blue to Orange | 0.03 - 0.49 | Tunable luminescence by varying substituents. mdpi.com |
| Pyrene-Pyrazoline Derivatives | Blue, Sky-blue, Orange | - | Emission color depends on the substituent on the pyrazoline skeleton. researchgate.net |
| 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline | - | 0.83 - 0.78 | High quantum yields and solvent-dependent emission. researchgate.net |
This table showcases the properties of related pyrazole compounds to highlight the potential of this compound derivatives in optoelectronics.
Utilization of this compound as a Key Building Block in Complex Organic Synthesis (Non-Biological Targets)
The pyrazole ring is a versatile scaffold in organic synthesis, and various methods have been developed for its construction, including multicomponent reactions. nih.govnih.gov this compound can serve as a valuable starting material for the synthesis of more complex, non-biologically targeted molecules. The functional groups present—the ethoxymethyl and ethyl substituents, as well as the reactive positions on the pyrazole ring—offer multiple sites for further chemical modification.
For instance, the pyrazole ring can undergo electrophilic substitution reactions, and the ethoxymethyl group could be modified or replaced. The development of multicomponent reactions involving pyrazolone, a related compound, has led to the efficient synthesis of complex heterocyclic systems like dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. researchgate.net It is conceivable that this compound could be utilized in similar multicomponent strategies to build intricate molecular architectures for applications in materials science or as functional dyes.
The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov The specific substitution pattern of this compound would arise from the choice of the appropriate precursors in such a synthesis.
Electrochemical Properties and Applications of this compound
The electrochemical behavior of pyrazole derivatives has been explored for various applications, most notably in the field of corrosion inhibition. tandfonline.comresearchgate.netsemanticscholar.orgbohrium.com These compounds can effectively protect metals, such as mild steel, from corrosion in acidic media. tandfonline.comresearchgate.netsemanticscholar.orgbohrium.com The inhibition mechanism typically involves the adsorption of the pyrazole molecules onto the metal surface, forming a protective layer that suppresses both anodic and cathodic reactions. tandfonline.comresearchgate.netsemanticscholar.orgbohrium.com The presence of heteroatoms (nitrogen and, in this case, oxygen) and pi-electrons in the pyrazole ring facilitates this adsorption. nih.gov
It is highly probable that this compound would also exhibit corrosion inhibition properties. The efficiency of inhibition is often concentration-dependent, increasing with higher concentrations of the inhibitor. tandfonline.com Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. tandfonline.comqu.edu.qa
Furthermore, pyrazole derivatives can be synthesized via electrochemical methods, which offer an environmentally friendly alternative to traditional chemical synthesis. researchgate.net
Table 3: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Mild Steel in HCl
| Pyrazole Derivative | Concentration | Inhibition Efficiency (%) | Method |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 90.1 | Weight Loss nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 91.8 | Weight Loss nih.gov |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 10⁻³ mol/L | 91.5 | Electrochemical bohrium.com |
| N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC) | 125 ppm | 91.55 | Electrochemical nih.gov |
This table provides data on the corrosion inhibition performance of related pyrazole compounds, suggesting the potential of this compound in this application.
Agrochemical Scaffold Design and Synthesis Incorporating this compound (Focus on Chemical Synthesis)
The structure of this compound makes it a potential building block for the synthesis of novel agrochemicals. For example, pyrazole carboxamides are a well-known class of fungicides, and the synthesis of such compounds often starts from a pyrazole carboxylic acid derivative. acs.org While this compound does not possess a carboxylic acid group, it could be chemically modified to introduce one, or it could be incorporated into a larger molecule that includes the necessary pharmacophore.
Structure-activity relationship (SAR) studies on pyrazole-based agrochemicals have shown that the nature and position of substituents on the pyrazole ring can have a significant impact on their activity. nih.govnih.govmdpi.com The ethyl and ethoxymethyl groups of the title compound could be systematically varied in the synthesis of new derivatives to explore their impact on pesticidal properties. The synthesis of such derivatives could involve multi-step reaction sequences, starting from the basic pyrazole scaffold. nih.gov
Structure Activity/property Relationships Sar/spr of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole Derivatives in Non Biological Contexts
Correlation Between Substituent Effects on the Pyrazole (B372694) Ring and Chemical Reactivity of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole Analogues
The chemical reactivity of the pyrazole ring is intrinsically linked to the electron distribution within the heterocyclic system. The pyrazole core is a π-excessive aromatic system with two adjacent nitrogen atoms, which leads to a non-uniform electron density across the ring. nih.gov The C4 position is generally the most electron-rich and thus most susceptible to electrophilic substitution, while the C3 and C5 positions are comparatively electron-deficient. nih.govmdpi.com In this compound, the substituents at N1 (ethyl) and C3 (ethoxymethyl) already establish a specific electronic and steric profile. The reactivity of analogues can be further modulated by introducing substituents at the C4 and C5 positions.
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃), alkoxy (e.g., -OCH₃), or amino (-NH₂) groups at the C4 or C5 position increase the electron density of the pyrazole ring. This enhancement of electron density generally increases the ring's nucleophilicity, making it more reactive towards electrophiles. For instance, in the context of forming coordination complexes, a more electron-rich pyrazole ring can lead to stronger binding with metal centers, which is a critical factor in catalysis. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or haloalkyl (-CF₃) groups decrease the electron density of the pyrazole ring. nih.gov This makes the ring less susceptible to electrophilic attack but can enhance its stability in certain chemical environments, such as in the development of high-energy-density materials. researchgate.netnih.gov Furthermore, the reduced electron density at the ring can influence the acidity of adjacent protons and the reactivity of the side chains.
The nature and position of these substituents dictate the regioselectivity of subsequent chemical transformations. For example, acylation and Ullmann reactions on the pyrazole ring are highly dependent on the electronic characteristics of the substituents, which determine the most stable tautomeric form and the most nucleophilic nitrogen atom. rsc.org While this compound itself does not have a free N-H proton for such reactions, this principle is crucial for the synthesis of its precursors and more complex derivatives.
The following table summarizes the expected impact of substituents at the C4 and C5 positions on the general chemical reactivity of the this compound core.
| Substituent Position | Substituent Type | Expected Effect on Ring Reactivity | Potential Application Context |
| C4 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increased reactivity towards electrophiles | Ligand design for enhanced catalyst activity |
| C4 | Electron-Withdrawing (e.g., -CN, -NO₂) | Decreased reactivity towards electrophiles | Development of thermally stable materials researchgate.net |
| C5 | Electron-Donating (e.g., -NH₂) | Increased nucleophilicity of the ring system | Synthesis of functional dyes and polymers mdpi.comnih.gov |
| C5 | Electron-Withdrawing (e.g., -CF₃) | Increased acidity of C-H protons, potential for specific functionalization | Precursors for agrochemicals or specialty polymers nih.gov |
Influence of Alkyl and Alkoxy Substituents on Electronic and Steric Properties of this compound Derivatives
Alkyl and alkoxy groups are common substituents used to fine-tune the properties of organic molecules. In the context of this compound derivatives, these substituents can be introduced at the C4 and C5 positions to systematically alter the electronic and steric landscape of the molecule.
Electronic Effects:
Both alkyl and alkoxy groups are generally considered electron-donating. Alkyl groups donate electron density through an inductive effect (+I), while alkoxy groups donate through a resonance effect (+R) and withdraw through an inductive effect (-I), with the resonance effect typically being dominant. These electronic effects can be quantified using Hammett parameters. The introduction of such groups at the C4 or C5 position would be expected to increase the electron density on the pyrazole ring, thereby influencing its properties. For instance, in pyrazole-based ligands for metal catalysts, increasing the electron-donating capacity of the ligand can enhance the catalytic activity of the metal center for certain reactions, such as transfer hydrogenation. acs.org
Steric Effects:
The size and conformation of alkyl and alkoxy substituents exert significant steric influence. This can be critical in applications such as catalysis, where the accessibility of a metal center coordinated to the pyrazole ligand is paramount. nih.gov
Steric Hindrance: Increasing the bulkiness of a substituent (e.g., from methyl to tert-butyl) at a position adjacent to a coordination site can hinder the approach of substrates, potentially leading to lower catalytic activity or altered selectivity. nih.gov However, in some cases, steric bulk can be beneficial, for example, by promoting certain coordination geometries or preventing catalyst deactivation pathways like dimerization.
Conformational Effects: The flexibility of alkoxy chains can also play a role. Longer or branched alkoxy groups can adopt various conformations that may influence intermolecular interactions in the solid state, affecting crystal packing and material properties like melting point and solubility.
The interplay between electronic and steric effects is crucial. For example, a study on ruthenium(II) complexes with pyrazolyl-imidazolyl-pyridine ligands demonstrated that substituents on the imidazole (B134444) moiety had a remarkable impact on the catalytic activity for transfer hydrogenation of ketones, with the electronic nature of the substituent being a key factor. acs.org A similar principle would apply to substituents on the pyrazole ring of this compound derivatives when used as ligands.
The table below illustrates the dual influence of representative alkyl and alkoxy substituents on the properties of pyrazole derivatives.
| Substituent (at C4 or C5) | Electronic Effect | Steric Effect | Potential Impact on Performance |
| Methyl (-CH₃) | Weakly electron-donating (+I) | Low steric bulk | Modest increase in ligand donor strength with minimal hindrance |
| tert-Butyl (-C(CH₃)₃) | Moderately electron-donating (+I) | High steric bulk | Can enforce specific coordination geometries or block active sites nih.gov |
| Methoxy (-OCH₃) | Strongly electron-donating (+R > -I) | Moderate steric bulk | Significant increase in ligand donor strength, may influence solubility |
| Isopropoxy (-OCH(CH₃)₂) | Strongly electron-donating (+R > -I) | Increased steric bulk compared to methoxy | Balances enhanced electronic donation with greater steric hindrance |
Systematic Modification of the Ethoxymethyl Group and its Impact on Non-Biological Performance
The ethoxymethyl group at the C3 position of the parent compound is a key functional feature. It provides a degree of flexibility and contains a polar ether linkage, which can influence solubility and coordinating ability. Systematic modification of this group is a powerful strategy for tuning the non-biological performance of these pyrazole derivatives.
Modifications could include:
Varying the Alkyl Chain Length: Changing the ethyl group to a methyl, propyl, or butyl group (i.e., creating methoxymethyl, propoxymethyl, or butoxymethyl analogues) would primarily affect the lipophilicity and steric bulk of the side chain. In applications like solvent extraction or as ligands in biphasic catalysis, this could be used to control the partitioning of the molecule between different phases.
Introducing Branching: Replacing the ethyl group with a branched alkyl group, such as isopropyl or tert-butyl, would introduce significant steric hindrance near the C3 position. This could influence the coordination geometry if the ether oxygen is involved in binding to a metal center, or it could affect intermolecular packing in the solid state, thereby altering material properties.
Replacing the Ether Oxygen: Substituting the oxygen atom with a sulfur atom to create an (ethylthiomethyl) group would alter the electronic properties and coordination preferences of the side chain. Sulfur is a softer donor than oxygen and would exhibit a higher affinity for softer metal ions, which could be exploited in the design of selective metal extractants or catalysts.
Extending the Linker: Introducing a longer chain, such as an ethoxyethyl group (-CH₂OCH₂CH₂OCH₃), would increase the flexibility and potential for the side chain to act as a chelating ligand, potentially wrapping around a metal center.
These modifications would have a direct impact on several key performance metrics in a non-biological context:
Solubility: Increasing the length of the alkyl chain in the ether group would generally increase solubility in nonpolar organic solvents.
Thermal Stability: The nature of the side chain can influence thermal stability. For example, bulkier side chains might disrupt crystal packing, leading to lower melting points, while the introduction of more robust chemical bonds could enhance thermal stability. Studies on dinitropyrazole derivatives have shown that molecular structure significantly influences thermal properties. mdpi.com
Coordinating Ability: If the pyrazole derivative is used as a ligand, modification of the ethoxymethyl group can turn it from a simple monodentate ligand (coordinating through one of the ring nitrogens) into a bidentate ligand (coordinating through a ring nitrogen and the ether oxygen). The length and flexibility of the side chain would be critical in determining the stability of the resulting chelate ring.
The following table provides a hypothetical summary of the impact of such modifications.
| Modification of C3-CH₂OEt | Key Property Change | Potential Application Impact |
| -CH₂OCH₃ (Methoxymethyl) | Reduced lipophilicity, less steric bulk | Altered solubility profile for specific solvent systems |
| -CH₂O(n-Pr) (n-Propoxymethyl) | Increased lipophilicity | Enhanced solubility in nonpolar media |
| -CH₂O(i-Pr) (Isopropoxymethyl) | Increased steric bulk near the ring | Potential for creating specific pockets in catalysts or materials |
| -CH₂SCH₂CH₃ (Ethylthiomethyl) | Altered donor properties (softer donor) | Selective binding to soft metals in catalysis or extraction |
| -CH₂OCH₂CH₂OCH₃ (Methoxyethoxymethyl) | Increased flexibility and chelating potential | Formation of more stable metal complexes |
Computational SAR/SPR Studies for Rational Design of this compound Based Materials or Catalysts
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the rational design of new materials and catalysts, saving significant time and resources. researchgate.netnih.gov For this compound derivatives, methods like Density Functional Theory (DFT) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling can offer profound insights.
Density Functional Theory (DFT) Studies:
DFT calculations can be employed to understand the fundamental electronic structure of these pyrazole derivatives. Key parameters that can be calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. pjoes.com A low HOMO-LUMO gap is often associated with higher chemical reactivity and can be desirable for applications in organic electronics. pjoes.com DFT can predict how different substituents on the pyrazole ring or modifications to the ethoxymethyl group will alter this energy gap.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting sites of reactivity, intermolecular interactions, and coordination behavior with metal ions.
Geometric Parameters: DFT can optimize the three-dimensional structure of the molecules, providing accurate bond lengths and angles. This is particularly important for understanding the steric effects of different substituents and for modeling how these molecules might pack in a crystal lattice or bind to a catalytic active site. researchgate.net
For example, a DFT study on C4–C5 fused pyrazol-3-amines showed that the stability of different tautomers, which dictates the regioselectivity of subsequent reactions, could be accurately predicted by calculations. rsc.org Similar computational approaches could be used to predict the most reactive sites on a series of this compound analogues for further functionalization.
Quantitative Structure-Property Relationship (QSPR) Studies:
QSPR models aim to find a statistically significant mathematical relationship between the structural features of a molecule (described by molecular descriptors) and a specific property of interest. For this compound derivatives, QSPR could be used to predict properties like:
Thermal Stability: By correlating descriptors related to molecular size, shape, and bond strengths with experimentally determined decomposition temperatures for a series of analogues.
Catalytic Activity: By building a model that links electronic and steric descriptors of pyrazole-based ligands to the observed turnover frequency of a catalyst.
Photophysical Properties: Predicting properties like absorption and emission wavelengths for potential use in dyes or optical materials. mdpi.compjoes.com
The following table outlines how computational methods can guide the design of materials and catalysts based on the this compound scaffold.
| Computational Method | Calculated Parameters | Application in Rational Design |
| DFT | HOMO/LUMO energies, MEP maps, bond dissociation energies | Predicting reactivity, stability, and coordination sites; designing molecules with tailored electronic properties for sensors or organic electronics. pjoes.comresearchgate.net |
| QSPR | Statistical models based on molecular descriptors | Predicting performance metrics like catalytic efficiency, thermal stability, or solubility for large virtual libraries of compounds, accelerating the discovery of optimal structures. researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, interaction energies | Simulating the behavior of pyrazole-based ligands in solution or their interaction with a substrate at a catalytic center. |
By integrating these computational approaches, researchers can screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental validation, thereby accelerating the development of new functional materials and catalysts.
Analytical Methodologies for Purity and Reaction Monitoring of 3 Ethoxymethyl 1 Ethyl 1h Pyrazole
Development of High-Performance Liquid Chromatography (HPLC) Methods for 3-(ethoxymethyl)-1-ethyl-1H-pyrazole and its Impurities
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its potential process-related impurities. The development of a robust HPLC method necessitates a systematic approach to optimize various chromatographic parameters to achieve the desired separation and sensitivity.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. The method development process involves the careful selection of a stationary phase, mobile phase composition, and detector.
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point due to its versatility and wide applicability. The choice of a specific C18 column can be further refined based on factors like particle size, pore size, and end-capping to optimize peak shape and resolution.
Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution is often preferred for separating the main compound from a range of potential impurities with varying polarities. A typical mobile phase system would consist of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program would be optimized to ensure adequate retention of the main peak while allowing for the elution of all impurities within a reasonable run time.
Detection: A photodiode array (PDA) or a UV-Vis detector is commonly used for the detection of pyrazole (B372694) derivatives. The detection wavelength is selected based on the UV spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure high sensitivity.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress Monitoring of this compound
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for monitoring the progress of the synthesis of this compound and for detecting volatile impurities. The key to a successful GC analysis lies in the selection of an appropriate column and the optimization of the temperature program.
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the analysis of pyrazole derivatives. The column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time.
Temperature Programming: A temperature gradient is typically employed in GC to ensure the efficient separation of compounds with different boiling points. The initial temperature is set low enough to trap volatile components at the head of the column, and then the temperature is ramped up to elute the less volatile compounds, including the target analyte.
Detection: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range. For identification purposes, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing valuable structural information based on the mass-to-charge ratio of the fragmented ions.
A hypothetical GC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (splitless) |
Capillary Electrophoresis and Other Separation Techniques for this compound
Capillary Electrophoresis (CE) offers an alternative separation technique, particularly for charged or highly polar impurities that may be difficult to resolve by HPLC or GC. CE separates molecules based on their electrophoretic mobility in an electric field. The separation can be influenced by factors such as the pH of the background electrolyte, the applied voltage, and the use of additives like cyclodextrins for chiral separations. While not as commonly used as HPLC or GC for routine analysis, CE can be a valuable tool for specific separation challenges.
Other separation techniques that could potentially be applied include Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid as the mobile phase and can be advantageous for the separation of thermally labile or non-volatile compounds.
Quantitative Spectroscopic Methods for this compound (e.g., UV-Vis, NMR for Quantification)
Spectroscopic methods can be employed for the quantitative analysis of this compound, offering a complementary approach to chromatographic techniques.
UV-Vis Spectroscopy: For a purified sample, the concentration of this compound in a solution can be determined using UV-Vis spectroscopy by applying the Beer-Lambert law. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily ¹H NMR, can be a powerful tool for the absolute quantification of this compound without the need for a calibration curve of the analyte itself. In a qNMR experiment, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.
The following table outlines the key parameters for a hypothetical quantitative ¹H NMR analysis.
| Parameter | Specification |
|---|---|
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Internal Standard | Maleic acid or 1,3,5-Trimethoxybenzene |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise ratio) |
| Pulse Angle | 90° |
By employing these diverse analytical methodologies, a comprehensive understanding of the purity, stability, and reaction kinetics of this compound can be achieved, ensuring the quality and reliability of this chemical compound in its intended applications.
Future Research Trajectories and Unexplored Frontiers for 3 Ethoxymethyl 1 Ethyl 1h Pyrazole
Emerging Synthetic Paradigms for 3-(ethoxymethyl)-1-ethyl-1H-pyrazole and its Advanced Derivatives
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, traditionally relying on methods that can involve harsh reaction conditions and the use of hazardous materials. benthamdirect.com However, the future of synthesizing this compound and its more complex analogues lies in the adoption of greener and more efficient methodologies. nih.gov
Emerging synthetic strategies are increasingly focused on sustainability and efficiency. nih.gov This includes the use of environmentally benign solvents, such as deep eutectic solvents (DESs), which are biodegradable and have low toxicity. researchgate.netresearchgate.net Microwave-assisted and ultrasonic-assisted synthesis are also promising techniques that can accelerate reaction rates and improve yields, while minimizing energy consumption. benthamdirect.comresearchgate.net The development of novel catalysts, including recyclable and reusable options like magnetic nanoparticles, is another key area of advancement that could be applied to the synthesis of this specific pyrazole. researchgate.net
Future research could explore one-pot multicomponent reactions for the synthesis of advanced derivatives of this compound. nih.govresearchgate.net These reactions offer the advantage of combining several synthetic steps into a single operation, which improves efficiency and reduces waste. Furthermore, regiocontrolled synthesis methodologies will be crucial for creating specific isomers of more complex derivatives, which is often essential for their desired activity. nih.gov
A comparative overview of traditional versus emerging synthetic paradigms is presented in the table below.
| Feature | Traditional Synthesis | Emerging Synthetic Paradigms |
| Solvents | Often volatile organic solvents | Green solvents (e.g., water, deep eutectic solvents) researchgate.netresearchgate.net |
| Energy Input | Conventional heating | Microwave, ultrasound irradiation benthamdirect.comresearchgate.net |
| Catalysts | Often homogeneous, non-recyclable catalysts | Recyclable catalysts (e.g., magnetic nanoparticles) researchgate.net |
| Efficiency | Multi-step synthesis with purification at each stage | One-pot, multicomponent reactions nih.govresearchgate.net |
| Environmental Impact | Higher waste generation and use of hazardous materials | Reduced waste, use of safer reagents benthamdirect.com |
Novel Applications and Material Science Opportunities for this compound Beyond Current Scope
While pyrazole derivatives are well-established in pharmaceuticals and agrochemicals, the unique structural features of this compound suggest potential for novel applications in material science. benthamdirect.comresearchgate.net The presence of both an ether linkage and an N-ethyl group on the pyrazole core could impart interesting properties for the development of advanced materials.
One unexplored avenue is the use of this compound as a building block for the synthesis of novel polymers or coordination compounds. The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, opening the possibility of creating metal-organic frameworks (MOFs) with tailored porosity and functionality. These materials could have applications in gas storage, catalysis, and sensing.
Furthermore, the ethoxymethyl group could be functionalized to introduce other chemical moieties, allowing for the creation of pyrazole-based materials with specific optical or electronic properties. For instance, the incorporation of chromophores could lead to the development of new dyes or fluorescent probes. The potential for creating hybrid materials, combining the pyrazole core with other functional units like furanones, could also lead to compounds with unique characteristics. sciforum.net
| Potential Application Area | Rationale for this compound |
| Metal-Organic Frameworks (MOFs) | Pyrazole nitrogen atoms can coordinate with metal ions. |
| Functional Polymers | The ethoxymethyl group allows for further functionalization. |
| Optical Materials | Introduction of chromophores could lead to new dyes or sensors. |
| Hybrid Materials | Combination with other heterocyclic systems to create novel properties. sciforum.net |
Advanced Theoretical and Computational Approaches to Unravel Complexities of this compound Chemistry
Computational chemistry offers powerful tools to investigate the structure, reactivity, and properties of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. Future research will likely leverage advanced theoretical and computational approaches to gain deeper insights into the chemistry of this compound.
Density Functional Theory (DFT) calculations can be employed to predict its molecular structure, vibrational frequencies, and electronic properties. These calculations can also be used to study reaction mechanisms and predict the regioselectivity of synthetic transformations, aiding in the design of more efficient synthetic routes. nih.gov
Molecular dynamics (MD) simulations could be utilized to understand the intermolecular interactions of this compound in different environments. This would be particularly valuable for predicting its behavior in biological systems or its properties as part of a larger material. Computational studies can also aid in understanding the structure-activity relationships of its derivatives, guiding the design of new compounds with specific biological or material properties. nih.gov
Potential for Industrial Scalability and Sustainable Production of this compound (Process Chemistry Focus)
For any chemical compound to have a significant real-world impact, its synthesis must be scalable to an industrial level in a safe, cost-effective, and sustainable manner. A key future research trajectory for this compound will be the development of a robust and green process for its large-scale production.
Process chemistry research will need to focus on optimizing reaction conditions to maximize yield and minimize the formation of impurities. This includes careful selection of reagents, solvents, and catalysts that are not only efficient but also environmentally friendly and readily available. jetir.org The development of continuous flow processes, as opposed to traditional batch manufacturing, could offer significant advantages in terms of safety, efficiency, and scalability.
A life cycle assessment (LCA) of the entire production process will be essential to evaluate its environmental impact and identify areas for improvement. This would involve analyzing the energy consumption, raw material usage, and waste generation from cradle to grave. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to developing a truly sustainable industrial synthesis of this compound. nih.gov
| Consideration for Industrial Scalability | Key Research Focus |
| Process Optimization | Maximizing yield, minimizing byproducts, and developing continuous flow processes. |
| Green Chemistry | Use of sustainable solvents, catalysts, and reagents. nih.govjetir.org |
| Cost-Effectiveness | Sourcing of inexpensive and readily available starting materials. |
| Safety | Ensuring the process is safe to operate on a large scale. |
| Life Cycle Assessment | Evaluating the overall environmental impact of the production process. |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing 3-(ethoxymethyl)-1-ethyl-1H-pyrazole?
- Answer: Use multi-technique approaches:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and purity. For example, 1H NMR in DMSO-d6 can resolve ethoxymethyl (-CH2OCH2CH3) and ethyl (-CH2CH3) protons, as demonstrated in pyrazole derivative studies .
- LC-MS to verify molecular weight (e.g., ESI-MS m/z ~182.2 for C8H14N2O) and detect impurities .
- IR spectroscopy to identify functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for ethoxymethyl) .
Q. How can researchers confirm the regioselectivity of pyrazole ring substitution during synthesis?
- Answer: Employ X-ray crystallography (if crystalline) or NOE NMR experiments to resolve spatial arrangements. For example, X-ray data for related pyrazoles confirmed substituent positions via bond angles and torsional parameters .
Advanced Research Questions
Q. How should researchers design experiments to optimize synthetic yield of this compound?
- Answer:
- Vary reaction parameters (temperature, solvent, catalyst) using factorial design to identify critical factors. For instance, ethyl ester formation in pyrazoles is sensitive to solvent polarity (e.g., DMF vs. ethanol) and base strength (K2CO3 vs. NaH) .
- Monitor intermediates via TLC or HPLC to pinpoint bottlenecks (e.g., incomplete cyclization) .
- Purification protocols : Use silica gel chromatography (cyclohexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted hydrazines .
Q. What strategies reconcile contradictions in reported biological activities of pyrazole derivatives?
- Answer:
- Comparative assays : Test the compound against standardized controls (e.g., glucose uptake assays in hepatocytes) to contextualize activity variations .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing ethoxymethyl with methanesulfonyl) to isolate contributing groups .
- Meta-analysis : Cross-reference pharmacological data from peer-reviewed studies (e.g., antimicrobial vs. anti-inflammatory endpoints) .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Answer:
- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., glucokinase) to rationalize observed activities .
Methodological Considerations
Q. What are the best practices for analyzing stability under varying conditions (pH, temperature)?
- Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of ethoxymethyl to hydroxymethyl) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature to inform storage conditions .
Q. How to address low reproducibility in multi-step pyrazole syntheses?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
